molecular formula C21H21NO3 B13864617 [3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone

[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone

Cat. No.: B13864617
M. Wt: 335.4 g/mol
InChI Key: ILZUTSLPKACACR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can involve several synthetic routes. One common method is the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation involves the use of boron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known for its ability to interact with various biological targets, including enzymes and receptors . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C21H21NO3/c1-14-19-17(24-16-10-12-22-13-11-16)8-5-9-18(19)25-21(14)20(23)15-6-3-2-4-7-15/h2-9,16,22H,10-13H2,1H3

InChI Key

ILZUTSLPKACACR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)OC3CCNCC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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